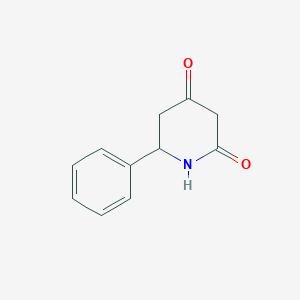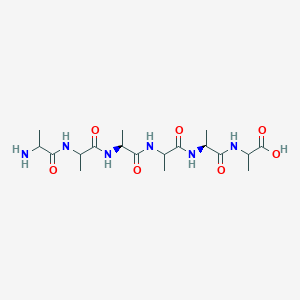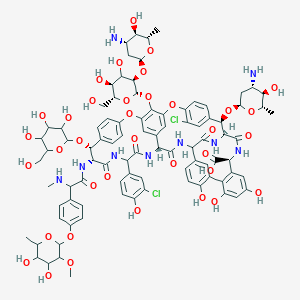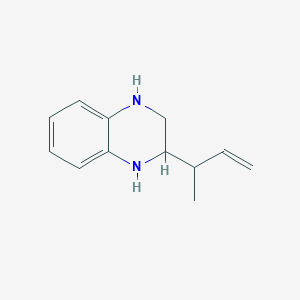![molecular formula C21H26O2 B051140 (8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol CAS No. 1034298-00-4](/img/structure/B51140.png)
(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopenta[a]phenanthrenes are a unique class of polycyclic aromatic hydrocarbons that have garnered interest due to their structural relation to steroids and potential biological activity. These compounds have been studied for their synthesis, molecular structure, chemical reactions, and properties, offering insights into their chemical and physical behavior.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes often involves multi-step processes starting from naphthalene derivatives or steroids, employing various chemical reactions to construct the cyclopenta[a]phenanthrene skeleton. Techniques such as the Stobbe condensation, Lewis acid-catalyzed Diels-Alder reactions, and modifications of testosterone have been utilized to synthesize these compounds and their derivatives, showcasing the complexity and versatility of organic synthesis strategies in accessing this class of compounds (Coombs, 1966), (Woski & Koreeda, 1992).
Molecular Structure Analysis
X-ray crystallography and molecular orbital calculations have been instrumental in elucidating the molecular structures of cyclopenta[a]phenanthrenes, revealing insights into their conformation, electronic structure, and spatial configuration. These studies highlight the impact of substitutions on the molecular geometry, particularly in the bay region, which can influence the compound's biological activity and interactions (Desiraju et al., 1993), (Clayton et al., 1983).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo various chemical reactions, including aromatization, Grignard reactions, and Witting reactions, to yield a wide array of derivatives. These reactions not only extend the chemical diversity of this class but also provide insights into their reactivity and potential applications in synthesis and drug development (Coombs, 1966).
科学的研究の応用
Crystallography and Molecular Structure :Research has focused on the crystal structure analysis of steroid derivatives, highlighting their conformation and molecular interactions. For example, studies on compounds structurally related to the queried compound reveal insights into their crystal packing, molecular conformation, and the influence of substituents on their overall structure. These findings are crucial for understanding the physical properties and reactivity of these molecules, as demonstrated in the analysis of various steroidal compounds (Ketuly et al., 2010; Zhou et al., 2015) (Ketuly, Hadi, Khaledi, & Tiekink, 2010); (Zhou, Huang, Zhang, Wang, & Huang, 2015).
Synthesis of Bioactive Molecules :Another area of research involves the synthesis of bioactive molecules derived from or related to the queried compound. These studies aim to explore the biological activities of these molecules, such as antimicrobial, antifungal, and anticancer properties. For instance, triorganotin(IV) derivatives of sodium deoxycholate were synthesized and evaluated for their antimicrobial and antitumor activities, demonstrating the potential therapeutic applications of such compounds (Shaheen et al., 2014) (Shaheen, Ali, Rosario, & Shah, 2014).
Understanding Steroid-related Carcinogenesis :Research has also been directed toward understanding the carcinogenic potential of cyclopenta[a]phenanthrene derivatives, which share structural similarities with the queried compound. These studies contribute to the broader field of carcinogenesis research, particularly in evaluating the tumorigenic activity of polycyclic aromatic hydrocarbons related to steroids. The synthesis and biological evaluation of such compounds provide insights into their interaction with biological systems and potential health risks (Coombs, 1966; Bhatt & Coombs, 1990) (Coombs, 1966); (Bhatt & Coombs, 1990).
特性
IUPAC Name |
(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3/t15-,16+,17+,20+,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFRYSLRIWFBR-OZMCLOMFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@@H]3[C@@H](C2=C(C=C1)O)CC[C@]4([C@H]3CC[C@]4(C#C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

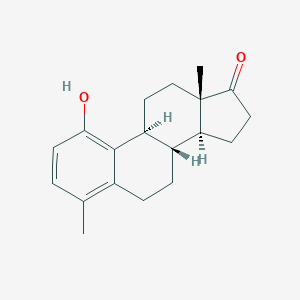
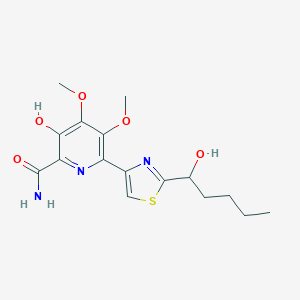
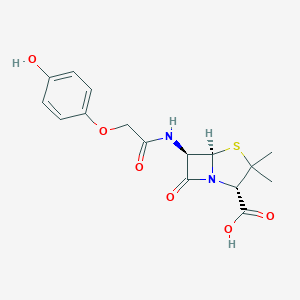

![6-Methoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine](/img/structure/B51066.png)
